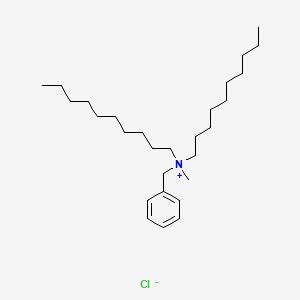

Benzyldidecylmethylammonium chloride

Description

Contextualization within Quaternary Ammonium (B1175870) Compounds (QACs)

Benzyldidecylmethylammonium (B12812421) chloride is classified as a quaternary ammonium compound (QAC). nih.gov QACs are a large and diverse group of organic compounds characterized by a central nitrogen atom bonded to four organic groups, carrying a permanent positive charge. nih.govacs.org This cationic nature is a defining feature of QACs and is fundamental to their function as surfactants. wikipedia.org These compounds are widely utilized for their antimicrobial, antistatic, and preservative properties in a variety of products, including disinfectants, cleaning agents, and personal care items. nih.govacs.org The general structure of a QAC consists of a positively charged nitrogen atom (N+) and a negatively charged counter-ion, typically a halide such as chloride (Cl-).

The properties and applications of individual QACs are determined by the nature of the four organic groups attached to the central nitrogen atom. acs.org These groups can vary significantly in their structure, including the length of alkyl chains, which plays a crucial role in the compound's physical and chemical behavior. ca.gov

Distinction and Relationship to Benzalkonium Chloride Homologues

Benzyldidecylmethylammonium chloride is closely related to a well-known group of QACs called benzalkonium chlorides (BACs). wikipedia.org BAC is not a single compound but rather a mixture of alkylbenzyldimethylammonium chlorides with alkyl chains of varying lengths, typically ranging from C8 to C18. nih.govwikipedia.orgnih.gov The most common homologues in commercial benzalkonium chloride are those with C12, C14, and C16 alkyl chains. patsnap.com

The key distinction of this compound lies in the specific length of its two long alkyl chains. In this particular compound, both of these alkyl groups are decyl groups, meaning they each contain ten carbon atoms (C10). This contrasts with the variable and mixed alkyl chain lengths found in the broader benzalkonium chloride mixtures. wikipedia.orgnih.gov Therefore, this compound can be considered a specific, symmetrical homologue within the larger family of benzylalkylammonium chlorides.

| Compound Name | General Structure | Alkyl Chain Length(s) |

|---|---|---|

| This compound | [C6H5CH2N(CH3)(C10H21)2]+Cl- | Two C10 chains |

| Benzalkonium Chloride (BAC) | [C6H5CH2N(CH3)2R]+Cl- | Mixture (e.g., C12, C14, C16) |

| Benzyldimethyldecylammonium chloride | [C6H5CH2N(CH3)2(C10H21)]+Cl- | One C10 chain |

Core Chemical Structure and Nomenclatural Specificity

The chemical structure of this compound is defined by a central quaternary nitrogen atom. This nitrogen is covalently bonded to four distinct groups:

One benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group)

Two decyl groups (straight chains of ten carbon atoms)

One methyl group (a single carbon atom)

The positive charge on the nitrogen atom is balanced by a chloride anion. The systematic IUPAC name for this compound is N-benzyl-N,N-didecyl-N-methylammonium chloride. This name precisely describes the arrangement of the substituent groups around the central nitrogen atom. Its molecular formula is C28H52NCl. uni.lu

The specificity of the nomenclature, "didecyl," highlights the presence of two ten-carbon chains, which is a defining structural feature of this particular QAC.

| Structural Component | Chemical Formula |

|---|---|

| Benzyl Group | C6H5CH2- |

| Decyl Group | C10H21- |

| Methyl Group | CH3- |

| Quaternary Ammonium Cation | [N(C6H5CH2)(C10H21)2(CH3)]+ |

| Chloride Anion | Cl- |

Historical Development and Academic Significance in Surfactant Chemistry

The broader class of quaternary ammonium compounds, including benzalkonium chlorides, was first reported in 1935 by Gerhard Domagk. nih.gov These compounds were quickly recognized for their potent antimicrobial properties and were marketed as effective disinfectants and antiseptics. nih.gov The first QAC-containing product was registered with the U.S. Environmental Protection Agency (EPA) in 1947. nih.gov

The academic significance of QACs in surfactant chemistry is substantial. As cationic surfactants, they possess a hydrophilic "head" (the charged quaternary ammonium group) and a hydrophobic "tail" (the long alkyl chains). This amphiphilic nature allows them to reduce surface tension and act as emulsifiers, detergents, and wetting agents.

Properties

CAS No. |

32426-10-1 |

|---|---|

Molecular Formula |

C28H52N.Cl C28H52ClN |

Molecular Weight |

438.2 g/mol |

IUPAC Name |

benzyl-didecyl-methylazanium;chloride |

InChI |

InChI=1S/C28H52N.ClH/c1-4-6-8-10-12-14-16-21-25-29(3,27-28-23-19-18-20-24-28)26-22-17-15-13-11-9-7-5-2;/h18-20,23-24H,4-17,21-22,25-27H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

MQWVSQIVACGLLU-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCCCC[N+](C)(CCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Established Synthetic Routes for Benzyldidecylmethylammonium (B12812421) Chloride

The traditional synthesis of Benzyldidecylmethylammonium chloride relies on well-established quaternization reactions, a cornerstone of amine chemistry.

The most common method for synthesizing this compound is the Menshutkin reaction, which involves the alkylation of a tertiary amine. wikipedia.org In this specific case, the tertiary amine is didecylmethylamine, which is reacted with benzyl (B1604629) chloride. This reaction follows a bimolecular nucleophilic substitution (SN2) mechanism. tue.nl The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride, leading to the displacement of the chloride ion and the formation of the quaternary ammonium (B1175870) salt. tue.nl

The reaction is typically carried out in polar solvents such as alcohols, which can stabilize the charged transition state of the SN2 reaction. wikipedia.org The choice of the alkylating agent is also crucial; benzyl halides are excellent reactants in SN2 processes. wikipedia.org

A patent describing the production of a mixture of alkyldimethylbenzylammonium chlorides (where the alkyl chains include dodecyl and tetradecyl, similar to the decyl chains in the target molecule) specifies a reaction temperature of 80-90°C with a reaction time of 2.5 hours. googleapis.comgoogle.com The mass ratio of the tertiary amine mixture to benzyl chloride is maintained between 1.57:1 and 1.81:1. googleapis.comgoogle.com

Table 1: Conventional Synthesis of Alkyldimethylbenzylammonium Chlorides

| Reactants | Solvent | Temperature (°C) | Reaction Time (hours) | Key Findings | Reference |

|---|---|---|---|---|---|

| Didecylmethylamine, Benzyl chloride | Alcohols (e.g., Ethanol) | Typically elevated | Variable | Standard SN2 quaternization (Menshutkin reaction). | wikipedia.org |

| Mixture of Dodecyl/Tetradecyl dimethylamine, Benzyl chloride | None (neat) | 80-90 | 2.5 | Mass ratio of amine to benzyl chloride is critical (1.57-1.81:1); product obtained as a gel. | googleapis.comgoogle.com |

The quaternization reaction itself is influenced by several factors. The reactivity of the alkyl halide is a key parameter, with the reactivity order being I > Br > Cl. wikipedia.org While benzyl chloride is a common choice, the use of benzyl bromide or iodide could potentially accelerate the reaction, though economic considerations often favor the chloride. The structure of the tertiary amine also plays a role; steric hindrance around the nitrogen atom can affect the rate of quaternization. tue.nl

Advanced Synthetic Approaches and Catalytic Systems

In recent years, there has been a drive towards developing more efficient, sustainable, and selective synthetic methods.

Green chemistry principles are increasingly being applied to the synthesis of quaternary ammonium salts to reduce environmental impact. A significant advancement in this area is the use of microwave-assisted synthesis. nih.govresearchgate.net This technique offers several advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes) and the ability to conduct reactions under solvent-free conditions. nih.govresearchgate.net For example, the microwave synthesis of various N-alkyl quaternary ammonium salts has been shown to provide comparable or even better yields than traditional methods. nih.govresearchgate.net

Another green chemistry approach involves the use of phase transfer catalysis (PTC). In this method, a catalyst (often a different quaternary ammonium salt) facilitates the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), enabling the reaction to proceed under milder conditions and often with higher yields. google.com For instance, the synthesis of benzyl benzoate (B1203000) from sodium benzoate and benzyl chloride can be efficiently catalyzed by various quaternary ammonium salts. lnpu.edu.cn

Table 2: Advanced Synthetic Approaches for Quaternary Ammonium Salts

| Methodology | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave-assisted Synthesis | Tertiary amine, Alkyl halide | Solvent-free, minutes | Reduced reaction time, energy efficiency, solvent-free. | nih.govresearchgate.net |

| Phase Transfer Catalysis | Reactants in immiscible phases | Use of a phase transfer catalyst | Milder reaction conditions, improved yields. | google.com |

While this compound itself is achiral, the principles of stereoselective synthesis are relevant in the broader context of quaternary ammonium salt synthesis, particularly when the nitrogen atom becomes a stereocenter. The enantioselective synthesis of chiral ammonium cations has been achieved through processes like dynamic kinetic resolution, where a chiral catalyst or resolving agent is used to selectively produce one enantiomer. researchgate.netnih.gov This often involves a balance of temperature, alkylating agent, and concentration to achieve optimal results. researchgate.net

Chemoselectivity becomes a critical consideration when the precursor molecules contain multiple reactive sites. For a synthesis to be chemo-selective, the reaction must occur preferentially at one functional group over others. For example, in a molecule with both a tertiary amine and another nucleophilic group, the conditions would need to be optimized to ensure that quaternization occurs at the nitrogen atom without undesired side reactions. This can often be achieved by carefully selecting the solvent, temperature, and catalyst.

Derivatization for Tailored Functionality

The derivatization of this compound, or more commonly, the synthesis of related quaternary ammonium compounds with specific functional groups, is a key strategy for tailoring its properties for various applications. A common approach is to create polymerizable quaternary ammonium monomers. nih.govresearchgate.net For instance, methacrylate (B99206) analogs of quaternary ammonium salts have been synthesized via the Menshutkin reaction. nih.govresearchgate.net These monomers can then be incorporated into polymer chains, imparting the properties of the quaternary ammonium salt, such as antimicrobial activity, to the resulting material. nih.govnih.govmdpi.com

The general procedure for synthesizing such polymerizable monomers involves reacting a tertiary amine containing a polymerizable group (like a methacrylate) with an alkyl halide. nih.gov For example, N,N-dimethylaminoethyl methacrylate (DMAEMA) can be reacted with an alkyl halide at 50-55°C in the presence of a polymerization inhibitor like butylated hydroxytoluene (BHT). nih.gov

Another derivatization strategy involves attaching quaternary ammonium moieties to existing polymer backbones. For example, poly(4-vinylbenzyl chloride) can be reacted with tertiary amines to produce polymers with pendant quaternary ammonium groups. rsc.orgrsc.org This post-polymerization modification allows for the introduction of various quaternary ammonium structures onto a pre-formed polymer. rsc.orgrsc.org

Table 3: Derivatization Strategies for Functional Quaternary Ammonium Compounds

| Strategy | Example Reactants | Resulting Product | Tailored Functionality | Reference |

|---|---|---|---|---|

| Synthesis of Polymerizable Monomers | N,N-dimethylaminoethyl methacrylate, Alkyl halide | Methacrylate-functionalized quaternary ammonium salt | Incorporation into polymers for antimicrobial materials. | nih.govresearchgate.net |

| Post-polymerization Modification | Poly(4-vinylbenzyl chloride), Tertiary amine | Polymer with pendant quaternary ammonium groups | Imparting cationic charge and specific properties to a polymer surface. | rsc.orgrsc.org |

Modification of Alkyl Chain Lengths and Branching

The variation of alkyl chain lengths is a critical strategy in modifying the properties of quaternary ammonium compounds (QACs) like this compound. The length of the alkyl chains directly influences the compound's hydrophobicity, which in turn affects its self-assembly in solution and its interaction with surfaces and membranes. nih.govmdpi.com

Typically, the synthesis involves the reaction of a tertiary amine, in this case, N,N-didecyl-N-methylamine, with an alkylating agent, benzyl chloride. To modify the alkyl chain lengths, analogs of the tertiary amine with different alkyl substituents (e.g., octyl, dodecyl, hexadecyl instead of decyl) can be used. researchgate.net Research has shown that increasing the alkyl chain length generally enhances the hydrophobic character of the QAC. rsc.org However, there is a nuanced relationship between chain length and specific properties. For instance, studies on similar QACs have demonstrated that while increasing chain length from C3 to C16 can enhance certain biological activities, a further increase to C18 may lead to a decrease in efficacy. nih.gov This is potentially due to the long chains bending and sterically hindering the positively charged nitrogen center. nih.gov

The branching of the alkyl chains also presents a viable modification strategy. Introducing branched chains instead of linear ones can alter the packing of the molecules in aggregates and at interfaces, which can influence properties like solubility and surface tension.

Table 1: Effect of Alkyl Chain Length on Physicochemical Properties of Analogous Quaternary Ammonium Compounds

| Alkyl Chain Length | Molecular Weight | Effect on Hydrophobicity | Impact on Critical Micelle Concentration (CMC) |

| C8 (Octyl) | Lower | Moderate | Higher |

| C10 (Decyl) | Intermediate | Increased | Intermediate |

| C12 (Dodecyl) | Higher | High | Lower |

| C14 (Tetradecyl) | Higher | Very High | Lower |

| C16 (Hexadecyl) | Highest | Very High | Lowest |

This table is illustrative and based on general trends observed for homologous series of quaternary ammonium compounds. mdpi.com

Aromatic Ring Substitutions and Their Impact on Reactivity

Substitution on the benzyl group's aromatic ring offers another powerful tool for derivatization. The electronic nature of the substituents—whether they are electron-donating or electron-withdrawing—can significantly impact the reactivity of the benzyl chloride during the quaternization reaction. lumenlearning.comlibretexts.org The reaction proceeds via an SN2 mechanism, where the tertiary amine acts as a nucleophile attacking the benzylic carbon. mdpi.com

Electron-withdrawing groups (e.g., nitro, -NO₂; cyano, -CN) decrease the electron density of the aromatic ring and, through inductive effects, make the benzylic carbon more electrophilic. lumenlearning.com This increased electrophilicity can lead to a faster reaction rate with the nucleophilic tertiary amine. Conversely, electron-donating groups (e.g., methoxy, -OCH₃; alkyl groups) increase the electron density on the ring, which can slightly decrease the reactivity of the benzyl chloride in this specific context. libretexts.orgvedantu.com

The stability of the transition state is a key factor; the benzylic position is known to stabilize intermediates due to resonance with the aromatic ring. pearson.com Substituents can further influence this stabilization. The synthesis of these derivatives would involve starting with a substituted benzyl chloride, which is then reacted with N,N-didecyl-N-methylamine.

Table 2: Predicted Impact of Aromatic Ring Substituents on Benzyl Chloride Reactivity in Quaternization

| Substituent on Benzene (B151609) Ring | Electronic Effect | Predicted Effect on Reaction Rate |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Increase |

| -Cl (Chloro) | Inductively Withdrawing, Resonantly Donating | Slight Increase/Decrease |

| -CH₃ (Methyl) | Electron-Donating | Decrease |

| -OCH₃ (Methoxy) | Inductively Withdrawing, Resonantly Donating | Decrease |

This table presents predicted trends based on established principles of organic chemistry. lumenlearning.comlibretexts.org

Counter-Ion Exchange Effects on Synthesis Outcomes

The final product of the primary synthesis is a quaternary ammonium chloride. The chloride anion can be exchanged for other counter-ions, which can significantly alter the physical properties of the salt, such as its solubility, melting point, and stability, without changing the cationic structure. acs.org

Counter-ion exchange is typically achieved post-synthesis. A common method involves the use of anion-exchange resins. researchgate.netnih.gov The quaternary ammonium chloride salt is passed through a column packed with a resin that has been pre-loaded with the desired new anion (e.g., acetate, bromide, tetrafluoroborate). The resin captures the chloride ions and releases the new anions into the solution, which then pair with the benzyldidecylmethylammonium cation. chemicalforums.com

Another method is precipitation. If the quaternary ammonium salt with the new, desired anion is insoluble in a particular solvent system while the starting chloride salt and the salt of the new anion are soluble, the product can be precipitated out of solution. For example, reacting an aqueous solution of the QAC chloride with a silver salt containing the desired anion (e.g., silver nitrate) would precipitate silver chloride, leaving the QAC nitrate (B79036) in solution.

The choice of counter-ion can affect the crystallinity and handling properties of the final product. For instance, exchanging chloride for larger, more complex anions like bis(trifluoromethylsulfonyl)imide (NTf₂⁻) can significantly lower the melting point. acs.org This modification can be crucial for specific formulation requirements where a liquid or more soluble form of the compound is needed.

Table 3: Common Methods for Counter-Ion Exchange in Quaternary Ammonium Salts

| Method | Description | Advantages |

| Anion-Exchange Resin | The QAC salt solution is passed through a solid resin pre-loaded with the desired anion. nih.gov | High purity of the final product; resin can often be regenerated. nih.gov |

| Metathesis (Precipitation) | Two soluble salts are mixed in a solution to form an insoluble product that precipitates out. | Can be a simple and direct method if solubility differences are significant. |

| Acid-Base Neutralization | The hydroxide (B78521) form of the QAC (prepared using a hydroxide resin) is neutralized with the acid of the desired anion. | Clean reaction, often yielding only the desired salt and water. |

Physicochemical Phenomena and Interfacial Science

Surfactant Behavior and Self-Assembly Mechanisms

As a cationic surfactant, benzyldidecylmethylammonium (B12812421) chloride exhibits characteristic behaviors in solution, primarily driven by the minimization of unfavorable interactions between its hydrophobic alkyl chains and the surrounding solvent. researchgate.net This leads to spontaneous self-assembly into organized aggregates and adsorption at interfaces.

The formation of micelles from individual surfactant monomers in solution is a thermodynamically spontaneous process above a certain concentration known as the critical micelle concentration (CMC). ekb.eg This process is driven by the hydrophobic effect, where the hydrophobic decyl chains are sequestered from water into the core of the micelle, while the hydrophilic quaternary ammonium (B1175870) head groups remain in contact with the aqueous phase.

The thermodynamics of micellization can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is typically negative, indicating spontaneity. ekb.eg For the general class of alkylbenzyldimethylammonium chlorides, the micellization process is understood to be spontaneous in aqueous solutions. ekb.eg

The CMC is a key parameter that is sensitive to environmental conditions such as temperature. For some related alkyldimethylbenzylammonium chlorides, the CMC value exhibits a shallow minimum at a specific temperature, often around 35°C, increasing at both lower and higher temperatures. researchgate.net

Table 1: Effect of Temperature on the Critical Micelle Concentration (CMC) of Decylbenzyldimethylammonium Chloride in Aqueous Solution Data for a structurally related compound.

| Temperature (°C) | CMC (mmol/L) |

| 15 | 9.8 |

| 25 | 9.0 |

| 35 | 8.8 |

| 45 | 9.1 |

| 55 | 9.6 |

| Source: Adapted from conductivity data for Decylbenzyldimethylammonium chloride. researchgate.net |

The kinetics of micellization involve a dynamic equilibrium between monomers and micelles. researchgate.net Micelles are not static structures but are constantly forming and breaking down, with monomers rapidly exchanging between the bulk solution and the aggregated state.

In aqueous solutions, benzyldidecylmethylammonium chloride monomers self-assemble into various aggregate morphologies depending on concentration, temperature, and ionic strength. At concentrations just above the CMC, these surfactants typically form spherical micelles. researchgate.net In these structures, the hydrophobic tails form a liquid-like core, shielded from the water by a shell of hydrophilic head groups.

For structurally similar surfactants with two long alkyl chains, a progression of aggregate structures can be observed as concentration increases. researchgate.net This often begins with the formation of spherical micelles, which can then transition to cylindrical or rod-like micelles at higher concentrations. researchgate.net At very high concentrations, these cylindrical structures may further organize into more complex liquid crystalline phases, such as lamellar bilayers. researchgate.net The presence of the benzyl (B1604629) group can influence the packing of the surfactant molecules within these aggregates. researchgate.net

The amphiphilic nature of this compound drives its adsorption at various interfaces, such as the air-water or solid-water interface, leading to a reduction in interfacial tension. nih.gov The dynamics of this process are governed by the diffusion of monomers from the bulk solution to the interface, followed by their arrangement on the surface.

At a solid-water interface, such as silica-water, the adsorption of cationic surfactants is initially driven by electrostatic attraction between the positively charged head groups and a negatively charged surface. nih.govresearchgate.net As the concentration increases towards the CMC, cooperative adsorption occurs, leading to the formation of surfactant aggregates, such as admicelles or hemimicelles, on the surface. nih.gov The kinetics of this adsorption process can be influenced by factors like electrolyte concentration, which can affect both the surface charge and the stability of the aggregates. nih.govresearchgate.net

Interactions with Solutes and Solvents

The behavior of this compound is significantly influenced by its interactions with other components in the system, including solutes and the nature of the solvent.

In aqueous systems, the micelles formed by this compound can solubilize hydrophobic solutes within their nonpolar cores. This is a fundamental property of surfactants used in cleaning and formulation. The cationic head groups at the micelle surface can also interact electrostatically with anionic solutes or polymers. researchgate.net Studies on similar cationic surfactants have shown that they can form mixed micelles with other types of surfactants, such as ionic liquids, and interact with macromolecules like gelatin. researchgate.netbohrium.com These interactions can alter the CMC and aggregation behavior of the system. bohrium.com

In non-aqueous or mixed-solvent systems, the aggregation behavior is more complex. In oil-water mixtures, for instance, the distribution of the surfactant between the two phases is a critical factor. researchgate.net Depending on the conditions, it can form direct micelles in the aqueous phase or reverse micelles in the oil phase.

The addition of electrolytes, such as simple salts, has a pronounced effect on the aggregation of this compound in aqueous solutions. The presence of counter-ions from the electrolyte in the solution shields the electrostatic repulsion between the positively charged head groups of the surfactant monomers. nih.govresearchgate.net This reduction in repulsion facilitates micellization, leading to a decrease in the critical micelle concentration (CMC). ekb.eg

The magnitude of this effect generally increases with the concentration of the added electrolyte. nih.govresearchgate.net This phenomenon, known as "salting out," enhances the hydrophobic interactions among the surfactant tails, promoting earlier aggregation. researchgate.net The type of electrolyte can also play a role; for example, divalent metal salts can have a more significant impact than monovalent salts on lowering the CMC and influencing adsorption behavior at interfaces. nih.govresearchgate.net Increasing the ionic strength of the solution generally promotes the growth and potential morphological transition of the aggregates from spherical to larger, non-spherical structures. nih.govresearchgate.net

Table 2: Effect of Magnesium Chloride (MgCl₂) on the CMC of Benzyldimethylhexadecylammonium Chloride at a Silica-Water Interface Data for a structurally related compound.

| MgCl₂ Concentration (mM) | Critical Micelle Concentration (CMC) (μM) |

| 0 | 160 |

| 5 | 100 |

| 10 | 80 |

| 50 | 40 |

| 100 | 20 |

| Source: Adapted from adsorption studies of Benzyldimethylhexadecylammonium Chloride. nih.govresearchgate.net |

Phase Behavior and Phase Transitions

The phase behavior of surfactants in solution is a critical aspect of their physical chemistry, dictating their structure and properties under different conditions of concentration, temperature, and in the presence of additives. For a double-chain cationic surfactant like this compound, a rich phase behavior is expected, including the formation of various liquid crystalline phases at concentrations above the CMC.

At lower concentrations, surfactants exist as monomers in solution. As the concentration increases to the CMC, they self-assemble into micelles, which are typically spherical. Further increases in concentration can lead to transitions from spherical to rod-like or worm-like micelles. At even higher concentrations, these elongated micelles can pack into ordered liquid crystalline phases, such as hexagonal, cubic, and lamellar phases.

For instance, studies on cetyltrimethylammonium chloride (CTAC), a single-chain cationic surfactant, have shown a transition from the micellar phase to a hexagonal columnar phase at high concentrations. rsc.org Molecular dynamics simulations have revealed that at concentrations up to 50.0 wt%, CTAC molecules self-assemble into a mixture of spherical and rod-like micelles. rsc.org At higher concentrations, the system organizes into a hexagonal phase. rsc.org It is plausible that this compound, with its two long alkyl chains, would exhibit even more complex phase behavior, potentially forming lamellar phases more readily due to the increased hydrophobicity and packing parameter of the molecule.

The addition of co-surfactants or other additives can significantly influence the phase behavior. The incorporation of a co-surfactant into the micellar structure alters the effective packing parameter of the aggregate, which can induce phase transitions at different concentrations and temperatures compared to the pure surfactant system. For example, the interaction between zwitterionic and anionic surfactants has been shown to lead to the spontaneous formation of vesicles, which represent a lamellar phase. nih.gov

Mechanistic Research on Biological Interactions

Cellular Membrane Disruption Mechanisms

The primary mode of action for BDDMAC involves the disruption of cellular membranes, a mechanism shared with other QACs. This disruption is a multi-step process initiated by the electrostatic attraction between the positively charged ammonium (B1175870) head group of the BDDMAC molecule and the negatively charged components of bacterial cell surfaces.

The initial interaction of BDDMAC with the bacterial cell membrane is governed by electrostatic forces. The cationic head of the molecule is drawn to the anionic components of the bacterial membrane, such as phosphatidylglycerol and cardiolipin. Following this initial adsorption, the hydrophobic benzyl (B1604629) and decyl chains of BDDMAC penetrate the hydrophobic core of the lipid bilayer. This insertion disrupts the ordered structure of the membrane, leading to an increase in membrane fluidity and permeability.

This process can be conceptualized in the following stages:

Adsorption: The positively charged BDDMAC molecules accumulate at the negatively charged bacterial cell surface.

Insertion: The hydrophobic alkyl chains penetrate the lipid bilayer, positioning themselves between the fatty acid chains of the membrane phospholipids.

Disruption: The presence of the bulky BDDMAC molecules creates packing defects and alters the membrane's physical properties, leading to a loss of structural integrity.

Permeabilization: The compromised membrane is no longer able to effectively regulate the passage of ions and small molecules, resulting in the leakage of essential intracellular components, such as potassium ions and nucleotides, and ultimately leading to cell death.

The efficiency of this process is dependent on the concentration of the QAC. At lower concentrations, the effect may be limited to a bacteriostatic action, where bacterial growth is inhibited. At higher concentrations, the extensive membrane damage leads to a rapid bactericidal effect.

Table 1: Effects of Quaternary Ammonium Compounds on Model Bacterial Membranes

| Compound | Bacterial Model | Observed Effect on Lipid Bilayer | Technique Used |

|---|---|---|---|

| Benzyldimethyldodecylammonium chloride (structurally similar to BDDMAC) | Pseudomonas fluorescens | Increased membrane permeability, evidenced by propidium (B1200493) iodide uptake and potassium release. | Fluorescence microscopy, Ion-selective electrodes |

| Didecyldimethylammonium chloride (DDAC) | Escherichia coli | Leakage of intracellular macromolecules (proteins, β-galactosidase) at concentrations around 3-4 mg/L. | Spectrophotometry |

In addition to the cytoplasmic membrane, the cell wall of bacteria is also a target for BDDMAC. In Gram-positive bacteria, the thick peptidoglycan layer is rich in negatively charged teichoic acids, which provide binding sites for the cationic BDDMAC molecules. The binding of BDDMAC to these sites can interfere with the activity of cell wall enzymes and disrupt the synthesis and maintenance of the peptidoglycan layer.

In Gram-negative bacteria, the outer membrane presents an additional barrier. However, BDDMAC can still interact with the lipopolysaccharide (LPS) layer. The cationic head of the BDDMAC molecule can displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS structure. This displacement weakens the outer membrane, allowing for the subsequent penetration of BDDMAC to the inner cytoplasmic membrane.

Scanning and transmission electron microscopy studies on bacteria treated with related QACs have revealed significant morphological changes, including the formation of blebs and protrusions on the cell surface, and eventually complete cell lysis.

Table 2: Morphological Changes in Bacteria Induced by Quaternary Ammonium Compounds

| Compound | Bacterium | Observed Structural Alteration | Microscopy Technique |

|---|---|---|---|

| Benzyldimethyldodecylammonium chloride | Pseudomonas fluorescens | Cells appeared less bulky, with a rougher, wrinkled, and deformed membrane. | Scanning Electron Microscopy (SEM) |

| Didecyldimethylammonium chloride | Staphylococcus aureus | Formation of protrusions and blebs on the cell wall. | Scanning Electron Microscopy (SEM) |

Protein and Enzyme Interaction Studies

While membrane disruption is the primary mechanism of action, interactions with proteins and enzymes also contribute to the biological effects of BDDMAC.

BDDMAC, like other QACs, can bind to proteins through a combination of electrostatic and hydrophobic interactions. The cationic head group can interact with negatively charged amino acid residues on the protein surface, such as aspartic acid and glutamic acid. The hydrophobic alkyl chains can interact with hydrophobic pockets or domains within the protein structure.

Studies on the interaction of the closely related didecyldimethylammonium chloride (DDAC) with bovine serum albumin (BSA) have shown that the binding is a complex process. At low concentrations, DDAC binds to specific high-affinity sites on the protein. As the concentration of DDAC increases, it can self-assemble into micelles that can further interact with the protein, leading to denaturation. The binding affinity is influenced by factors such as pH and ionic strength, which affect the charge of both the protein and the QAC.

The binding of BDDMAC to proteins can induce significant conformational changes. The insertion of the hydrophobic tails into the protein's interior can disrupt the delicate balance of forces that maintain the protein's three-dimensional structure. This can lead to the unfolding or denaturation of the protein, with a subsequent loss of its biological function.

For enzymes, this denaturation can result in the inactivation of their catalytic activity. The binding of BDDMAC to the active site or to allosteric sites can also directly inhibit enzyme function, even without causing complete denaturation. Research on benzalkonium chloride, a similar QAC, has demonstrated its ability to accelerate the formation of amyloid fibrils from certain peptides, indicating a profound impact on protein conformation.

Molecular docking and computational simulations provide valuable insights into the molecular-level interactions between BDDMAC and biological macromolecules. These in silico methods can predict the preferred binding sites of BDDMAC on a protein or within a lipid bilayer and estimate the binding energy of these interactions.

Simulations of QACs with model bacterial membranes have shown a consistent mechanism of action. The QAC molecules first approach the membrane surface, driven by electrostatic interactions. This is followed by the insertion of the hydrophobic tails into the lipid bilayer, leading to local disorder and membrane thinning. These simulations have also highlighted the role of negatively charged lipids in attracting and concentrating the QAC molecules at the membrane surface.

While specific molecular docking studies for benzyldidecylmethylammonium (B12812421) chloride with a defined protein target are not widely available in the literature, studies on similar compounds have been performed. For instance, in silico analysis of benzyldimethyldodecyl ammonium chloride has suggested potential interactions with fungal enzymes, indicating that QACs can recognize and bind to the active sites of pathogenic enzymes.

Table 3: Summary of Computational Studies on QAC Interactions

| Type of Study | System Studied | Key Findings |

|---|---|---|

| Molecular Dynamics | Quaternary Ammonium Compounds with model E. coli and S. aureus membranes | QACs approach the membrane via electrostatic attraction, followed by insertion of hydrophobic tails, leading to membrane disruption. |

| Molecular Docking | Benzyldimethyldodecyl ammonium chloride with fungal enzymes | Predicted binding to the active sites of pathogenic enzymes, suggesting a mechanism of enzyme inhibition. |

Microbial Resistance Mechanisms and Evolutionary Biology

Efflux Pump Systems in Bacterial Resistance

One of the most significant mechanisms of bacterial resistance to benzyldidecylmethylammonium (B12812421) chloride is the active extrusion of the compound from the cell via efflux pumps. nih.gov These transport proteins, located in the bacterial cell membrane, prevent the accumulation of the biocide to toxic intracellular concentrations, allowing the bacteria to survive in its presence. mdpi.com Efflux systems can confer resistance to a wide range of structurally diverse compounds, contributing to the phenomenon of multidrug resistance (MDR). nih.govresearchgate.net

Bacterial efflux pumps are categorized into several major families based on their structure, energy source, and substrate specificity. Those implicated in resistance to quaternary ammonium (B1175870) compounds like benzyldidecylmethylammonium chloride are found across multiple families. nih.gov

Small Multidrug Resistance (SMR) Family: This family includes the most frequently cited QAC-specific efflux pumps, such as the Qac proteins. nih.gov SMR pumps are small proteins, typically composed of four transmembrane α-helices, that function as drug-H+ antiporters. nih.gov They often form homodimers to create a functional unit. nih.gov Examples include QacA, QacE, and QacEΔ1, which are often encoded on mobile genetic elements like plasmids and integrons, facilitating their spread among bacterial populations. nih.govnih.gov

Resistance-Nodulation-Cell Division (RND) Superfamily: Primarily found in Gram-negative bacteria, RND pumps are large, tripartite systems that span both the inner and outer membranes. nih.govmdpi.com These pumps, such as the AdeABC system in Acinetobacter baumannii and the Mex-family pumps in Pseudomonas aeruginosa, can extrude a broad range of substrates, including benzalkonium chlorides. mdpi.comscispace.combrieflands.com Their activity is a major contributor to the intrinsic resistance of many Gram-negative pathogens. scispace.com

Major Facilitator Superfamily (MFS): MFS transporters are a large and diverse group of secondary carriers that transport various substrates. In Gram-negative bacteria, MFS proteins like EmrE in Escherichia coli are known to confer resistance to a range of toxic compounds, including certain QACs. nih.gov

The table below summarizes key efflux pump families involved in resistance to quaternary ammonium compounds.

| Efflux Pump Family | Energy Source | Typical Location | Examples Implicated in QAC Resistance |

|---|---|---|---|

| Small Multidrug Resistance (SMR) | Proton Motive Force | Gram-positive and Gram-negative bacteria | QacA, QacE, QacEΔ1, EmrE nih.govnih.gov |

| Resistance-Nodulation-Division (RND) | Proton Motive Force | Gram-negative bacteria | AdeABC, MexAB-OprM, MexCD-OprJ mdpi.comscispace.com |

| Major Facilitator Superfamily (MFS) | Proton Motive Force | Gram-positive and Gram-negative bacteria | NorA researchgate.net |

| ATP-Binding Cassette (ABC) | ATP Hydrolysis | Gram-positive and Gram-negative bacteria | BmrA semanticscholar.org |

The expression of efflux pump genes is a tightly controlled process, often involving local transcriptional regulators that can either repress or activate gene transcription. scispace.com For instance, the qacA gene is commonly regulated by the transcriptional repressor QacR. nih.gov In the absence of a QAC, QacR binds to the promoter region of qacA, preventing its expression. When a QAC like this compound enters the cell, it binds to QacR, causing a conformational change that releases the repressor from the DNA and allows for the transcription of the efflux pump gene. nih.gov

Exposure to sublethal concentrations of this compound can induce the overexpression of these efflux pump genes. researchgate.net This upregulation is a key stress response that allows bacteria to adapt and survive. researchgate.net Global regulatory networks, such as the Mar/Sox/Rob regulon in E. coli, can also influence the expression of efflux pumps like the AcrAB-TolC system in response to various environmental stressors, including disinfectants. nih.gov In some cases, mutations within the regulatory genes themselves can lead to constitutive overexpression of the associated efflux pumps, resulting in a stable, high-level resistance phenotype. japsonline.com

Efflux pumps play a dual role in bacterial resistance to this compound, contributing to both intrinsic and acquired resistance. nih.gov

Intrinsic Resistance: Many bacterial species, particularly Gram-negative bacteria like Pseudomonas aeruginosa, naturally possess a variety of chromosomally encoded efflux pumps (e.g., the Mex family). scispace.comyoutube.com These pumps provide a baseline level of tolerance to a wide array of toxic compounds, including QACs, and are considered a component of the organism's intrinsic resistance. scispace.com This inherent capability allows them to survive in environments with low levels of these antimicrobials.

Acquired Resistance: Bacteria can acquire resistance through two primary mechanisms. Firstly, mutations in the regulatory genes that control efflux pump expression can lead to their overexpression, resulting in higher levels of resistance. japsonline.com Secondly, resistance genes, particularly those for SMR-type pumps like qac genes, are often located on mobile genetic elements such as plasmids and transposons. nih.govnih.gov The horizontal transfer of these elements between bacteria allows for the rapid dissemination of resistance determinants throughout a microbial population, converting previously susceptible strains into resistant ones. nih.gov

Biochemical Degradation and Inactivation Pathways

Beyond actively effluxing this compound, some microorganisms are capable of biochemically degrading the compound. This process involves enzymatic reactions that break down the molecule, typically rendering it less toxic and allowing the organism to potentially use its components as a source of carbon and energy. nih.govresearchgate.net

The biodegradation of this compound has been studied in organisms such as Aeromonas hydrophila, which can utilize the compound as its sole source of carbon and energy. nih.gov The primary metabolic route involves the enzymatic cleavage of the C-N bond, specifically the bond between the nitrogen atom and one of the alkyl chains (Calkyl-N). nih.govresearchgate.net

Research has identified a sequence of metabolites formed during this degradation process. The initial step is the cleavage of the Calkyl-N bond, which releases the long alkyl chain and forms benzyldimethylamine. nih.gov This is followed by a series of demethylation reactions, where methyl groups are sequentially removed, leading to the formation of benzylmethylamine and then benzylamine (B48309). Subsequent deamination of benzylamine produces benzaldehyde, which is then rapidly oxidized to benzoic acid. nih.govresearchgate.net Benzoic acid can then enter central metabolic pathways to be further degraded. nih.gov

The following table outlines the characterized metabolites in the degradation pathway of benzyldimethylalkylammonium chloride by Aeromonas hydrophila. nih.gov

| Step | Precursor | Enzymatic Action | Metabolite Formed |

|---|---|---|---|

| 1 | This compound | Calkyl-N Cleavage | Benzyldimethylamine |

| 2 | Benzyldimethylamine | Demethylation | Benzylmethylamine |

| 3 | Benzylmethylamine | Demethylation | Benzylamine |

| 4 | Benzylamine | Deamination | Benzaldehyde |

| 5 | Benzaldehyde | Oxidation | Benzoic Acid |

The microbial metabolism of QACs is not limited to a single pathway. Studies on other bacteria, such as Pseudomonas species, have shown that the degradation of the long alkyl chains is a key part of the metabolic process. nih.gov For instance, the metabolism of hexadecyltrimethylammonium chloride by a Pseudomonas strain was found to proceed via oxidation of the alkyl chain, likely through β-oxidation, a common pathway for fatty acid degradation. nih.gov This process was confirmed by the stoichiometric formation of trimethylamine. nih.gov

More complex degradation pathways have been identified in microbial biofilms. au.dkau.dk For benzalkonium chlorides, two new pathways have been proposed: one involving ω-oxidation followed by β-oxidation, and another involving ω-oxidation, then α-oxidation, followed by β-oxidation. au.dk This indicates that diverse microbial communities, such as those in wastewater treatment plants, possess a versatile enzymatic arsenal (B13267) to metabolize these compounds through various oxidative attacks on the alkyl chain. au.dk The fungus Gliocladium roseum is also capable of secreting enzymes that cleave QACs, initiating their breakdown into by-products that can be more easily metabolized by other common microbes. asknature.org

Adaptive Resistance and Cross-Resistance Phenomena

Adaptive resistance describes the phenomenon where microorganisms develop the ability to withstand antimicrobial agents to which they were previously susceptible. This can occur through genetic mutations or phenotypic adaptations. In the context of this compound, adaptive resistance is a critical concern due to its frequent use at subinhibitory concentrations, which can promote the selection of resistant strains.

Continuous or repeated exposure to sublethal concentrations of this compound can lead to the development of tolerance in various bacterial species. mdpi.comresearchgate.net This acquired tolerance is a significant step towards the emergence of resistant strains. Studies have shown that bacteria can adapt to survive in environments with low levels of this biocide, a scenario commonly found in both clinical and industrial settings where disinfection protocols may be improperly implemented. researchgate.net For instance, research on Pseudomonas aeruginosa demonstrated that exposure to subinhibitory concentrations of benzalkonium chloride (a class of compounds that includes this compound) was sufficient to select for adapted strains. nih.gov This adaptation is not without consequence, as it can lead to broader resistance profiles.

The development of tolerance is often a multifactorial process. It can involve changes in the bacterial cell membrane, the primary target of QACs, as well as the upregulation of efflux pumps that actively expel the biocide from the cell. nih.govdntb.gov.ua These physiological adjustments allow bacteria to survive and even thrive in the presence of concentrations that would normally be lethal. nih.gov

A major concern associated with the use of this compound is its potential to co-select for antibiotic resistance. nih.govnih.govnih.gov This occurs when the mechanism that confers resistance to the biocide also provides resistance to one or more antibiotics. For example, the overexpression of multidrug efflux pumps, a common mechanism of QAC resistance, can also expel various antibiotics from the bacterial cell, leading to decreased susceptibility. nih.govnih.govresearchgate.net

Research has demonstrated a clear link between exposure to benzalkonium chlorides and increased resistance to several classes of antibiotics. nih.govnih.gov One study found that adaptation of Pseudomonas aeruginosa to increasing concentrations of benzalkonium chloride selected for mutations that contributed to higher tolerance to polymyxin (B74138) B and other antibiotics. nih.gov Similarly, exposure of various bacterial species to sublethal concentrations of benzalkonium chloride has been shown to lead to cross-resistance to antibiotics such as ampicillin, cefotaxime, and sulfamethoxazole. nih.gov This co-selection phenomenon highlights the unintended consequences of widespread biocide use and its potential to exacerbate the growing problem of antibiotic resistance. mdpi.comnih.gov

The table below summarizes findings from a study on the impact of subinhibitory concentrations of benzalkonium chloride (BAC) on the minimum inhibitory concentrations (MICs) of various antibiotics against different bacterial species.

| Bacterial Species | Antibiotic | Change in MIC after BAC Exposure |

| Staphylococcus aureus | Ciprofloxacin | Increased |

| Klebsiella pneumoniae | Neomycin | Increased |

| Escherichia coli | Chloramphenicol | Increased |

| Pseudomonas aeruginosa | Penicillin | Increased |

This table is illustrative and based on general findings that exposure to BAC can lead to antibiotic cross-resistance. mdpi.com

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. semanticscholar.org Bacteria within biofilms exhibit increased resistance to antimicrobial agents, including this compound. nih.govresearchgate.netnih.gov The EPS matrix can act as a physical barrier, preventing the biocide from reaching the bacterial cells within the biofilm. semanticscholar.org Furthermore, the physiological state of bacteria within a biofilm, such as reduced metabolic activity, can also contribute to their decreased susceptibility. semanticscholar.org

Sublethal concentrations of this compound have been shown to stimulate biofilm formation in some bacterial species. mdpi.comnih.gov This presents a significant challenge, as biofilms are a major source of persistent infections in clinical settings and contamination in industrial environments. semanticscholar.orgresearchgate.net The ability of this biocide to promote biofilm formation at low concentrations can inadvertently contribute to the persistence of pathogenic bacteria. nih.govnih.gov For example, studies on Vibrio species have shown that exposure to low concentrations of benzalkonium chloride can induce an increase in biofilm biomass. nih.gov

Genetic Basis of Resistance and Dissemination

The resistance to this compound is often underpinned by specific genetic determinants. These genes can be located on the bacterial chromosome or on mobile genetic elements, which facilitates their spread among bacterial populations.

Several genes have been identified that confer resistance to quaternary ammonium compounds, including this compound. The most well-studied are the qac genes (quaternary ammonium compound resistance genes), which often code for efflux pumps. ufs.ac.zanih.govresearchgate.netvirox.com These pumps are membrane proteins that actively transport a wide range of toxic compounds, including biocides and antibiotics, out of the bacterial cell. nih.govcabidigitallibrary.orgekb.eg

Examples of such genes include qacA/B, qacC/D (also known as smr), qacE, qacG, qacH, and qacJ. ufs.ac.zanih.govcabidigitallibrary.orgekb.eg The distribution of these genes varies among different bacterial species. For instance, qacA/B and qacC/D are commonly found in staphylococci, while qacE and its variant qacEΔ1 are widespread in Gram-negative bacteria. nih.govcabidigitallibrary.org Another resistance cassette, bcrABC, has been identified in Listeria monocytogenes and is essential for imparting resistance to benzalkonium chloride. nih.govnih.gov

The table below lists some of the key genes associated with resistance to quaternary ammonium compounds.

| Gene(s) | Encoded Protein Function | Common Bacterial Hosts |

| qacA/B | Efflux pump | Staphylococcus spp. cabidigitallibrary.org |

| qacC/D (smr) | Efflux pump | Staphylococcus spp. cabidigitallibrary.org, Gram-negative bacteria nih.gov |

| qacE, qacEΔ1 | Efflux pump component | Gram-negative bacteria nih.gov |

| qacG, qacH, qacJ | Efflux pumps | Staphylococcus spp. cabidigitallibrary.orgekb.eg |

| bcrABC | Resistance cassette | Listeria monocytogenes nih.govnih.gov |

The dissemination of resistance genes for this compound is largely facilitated by horizontal gene transfer (HGT). nih.govresearchgate.net HGT allows for the rapid spread of genetic material between bacteria, even across different species. The primary vehicles for the transfer of QAC resistance genes are mobile genetic elements such as plasmids and transposons. nih.govnih.gov

Plasmids are extrachromosomal DNA molecules that can replicate independently of the bacterial chromosome and are readily transferred between bacteria through a process called conjugation. nih.gov Many of the qac genes are located on plasmids, often alongside genes that confer resistance to antibiotics and heavy metals. nih.govvirox.comcabidigitallibrary.org This co-localization of resistance genes means that the use of this compound can not only select for resistance to this biocide but also for resistance to other antimicrobial agents. nih.gov

Transposons, or "jumping genes," are segments of DNA that can move from one location to another within a genome or between different DNA molecules, such as from a plasmid to the chromosome. nih.govnih.gov The bcrABC resistance cassette in Listeria monocytogenes, for example, is harbored on a putative composite transposon, suggesting a mechanism for its transfer among different bacterial genomes. nih.govnih.gov The presence of these resistance genes on mobile genetic elements is a significant factor in the widespread dissemination of resistance to this compound and contributes to the broader challenge of antimicrobial resistance. nih.govnih.govnih.gov

Impact on Microbial Ecology and Population Dynamics

The consequences of this selective pressure extend to the ecological functions performed by the microbial community. Changes in the relative abundance of different microbial groups can alter key biogeochemical cycles, such as nitrogen and carbon cycling. For instance, the inhibition of sensitive nitrifying or denitrifying bacteria and the proliferation of resistant species can disrupt nutrient turnover in soil and aquatic systems. These alterations in microbial population dynamics highlight the broader ecological impact of introducing this compound into the environment.

Changes in Microbial Community Structure under Selective Pressure

Exposure to this compound, a member of the benzalkonium chloride (BAC) class of compounds, prompts distinct and measurable changes in the composition of microbial communities. Research on closely related BACs in soil and aquatic environments has demonstrated a consistent pattern of reduced microbial diversity following exposure. The selective pressure exerted by this compound favors the survival and growth of bacteria that possess intrinsic or acquired resistance mechanisms.

In aquatic environments, high concentrations of related benzalkonium chlorides lead to significantly different microbial community compositions compared to control groups. This selective pressure results in the enrichment of specific bacterial genera that exhibit resistance. Research has identified a selective increase in genera such as Rheinheimera, Pseudomonas, and Vogesella in the presence of high concentrations of these compounds, indicating their capacity to tolerate or potentially degrade this compound. The enrichment of Pseudomonas species is a recurring finding, as this genus is well-known for its metabolic versatility and robust resistance mechanisms, including efflux pumps that can actively remove antimicrobial agents from the cell.

The table below illustrates hypothetical shifts in the relative abundance of dominant bacterial phyla in a soil microbial community following exposure to a selective pressure like this compound, based on findings for the broader BAC class of compounds.

| Bacterial Phylum | Pre-Exposure Relative Abundance (%) | Post-Exposure Relative Abundance (%) |

| Proteobacteria | 20 | 35 |

| Actinobacteriota | 30 | 25 |

| Acidobacteriota | 15 | 10 |

| Chloroflexi | 10 | 8 |

| Firmicutes | 5 | 2 |

| Other | 20 | 20 |

This interactive table is based on generalized findings for benzalkonium chlorides and illustrates potential changes. Actual percentages would vary based on specific environmental conditions and the initial microbial community composition.

The following table demonstrates the selective enrichment of certain bacterial genera in an aquatic environment under high concentrations of a compound like this compound, as observed for related chemicals.

| Bacterial Genus | Relative Abundance in Control Group (%) | Relative Abundance in High-Exposure Group (%) |

| Rheinheimera | < 1 | 15 |

| Pseudomonas | 2 | 12 |

| Vogesella | < 0.5 | 8 |

| Flavobacterium | 5 | 1 |

| Limnohabitans | 8 | 2 |

This interactive table provides an example of how selective pressure can lead to the proliferation of specific resistant genera. The data are illustrative of trends observed in research on benzalkonium chlorides.

These shifts in microbial community structure underscore the profound impact of this compound on microbial ecology. The selective enrichment of resistant genera not only reduces biodiversity but also carries the potential for co-selection of resistance to other antimicrobial agents, including clinically important antibiotics.

Materials Science Integration and Advanced Applications

Incorporation into Polymeric Matrices

The incorporation of quaternary ammonium (B1175870) compounds (QACs) like BDDMAC into polymeric matrices is a key strategy for developing materials with inherent antimicrobial properties. This approach is particularly relevant in the biomedical field, where preventing microbial colonization on device surfaces is crucial.

A significant area of research has been the modification of denture base resins with antimicrobial agents to combat denture stomatitis, a common inflammatory condition caused by microorganisms such as Candida albicans. While specific studies on benzyldidecylmethylammonium (B12812421) chloride are limited, research on analogous compounds like benzyldimethyldodecyl ammonium chloride (C12BDMA-Cl) provides valuable insights into the potential applications and effects of incorporating such molecules into biomedical polymer composites.

The inclusion of these antimicrobial compounds aims to create a "bioactive" material that can inhibit the growth of pathogenic microorganisms directly on the denture surface. This is achieved by physically mixing the QAC with the polymer resin before the curing process, leading to its entrapment within the polymer matrix. The effectiveness of this approach is dependent on the concentration of the antimicrobial agent and its interaction with the polymer.

A critical aspect of incorporating additives into biomedical polymers is ensuring that the mechanical and interfacial properties of the material are not compromised. The structural integrity and durability of devices like dentures are paramount for their clinical success.

Research on denture base resins modified with a similar compound, C12BDMA-Cl, has shown that the concentration of the additive plays a crucial role in the final mechanical properties of the composite. For instance, the addition of 3 wt.% of C12BDMA-Cl to a heat-polymerized acrylic denture base resin resulted in a material that retained adequate flexural strength, meeting the requirements of ISO: 1567 standards. However, increasing the concentration to 5 wt.% led to a significant decrease in flexural strength. This suggests that while the incorporation of such compounds is a promising strategy for imparting antimicrobial activity, a careful balance must be struck to maintain the mechanical performance of the polymer.

The table below summarizes the mechanical properties of a denture base resin modified with benzyldimethyldodecyl ammonium chloride, a compound structurally similar to benzyldidecylmethylammonium chloride.

| Concentration of C12BDMA-Cl (wt.%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Microhardness (VHN) |

| 0 (Control) | 74.51 ± 2.21 | 2.45 ± 0.12 | 18.23 ± 0.87 |

| 3 | 68.78 ± 3.80 | 2.38 ± 0.15 | 17.98 ± 0.76 |

| 5 | 28.39 ± 7.63 | 1.89 ± 0.23 | 17.54 ± 0.65 |

Data adapted from a study on a structurally similar quaternary ammonium compound.

Surface Functionalization and Coating Technologies

An alternative to incorporating BDDMAC throughout the bulk of a material is to functionalize or coat the surface. This approach can impart antimicrobial properties to the material's exterior, which is the primary site of interaction with microorganisms, without altering the bulk mechanical properties.

Surface functionalization with QACs like BDDMAC is a widely explored strategy for creating antimicrobial surfaces on a variety of materials, including medical devices, textiles, and food packaging. The positively charged quaternary ammonium group can interact with and disrupt the negatively charged cell membranes of bacteria and fungi, leading to cell death.

These antimicrobial coatings can be applied through various techniques, such as simple adsorption, covalent grafting, or layer-by-layer assembly. The goal is to create a stable and durable coating that provides long-lasting antimicrobial efficacy. The density and orientation of the immobilized QAC molecules on the surface can significantly influence their antimicrobial activity.

A key challenge in the development of antimicrobial surfaces is ensuring their long-term stability and effectiveness. For coatings where the antimicrobial agent is not covalently bound, the potential for leaching or release of the compound from the surface over time is a significant consideration.

Controlled Release Systems and Delivery Platforms

Beyond direct incorporation into materials, BDDMAC can also be utilized in controlled release systems and delivery platforms. These systems are designed to release the active agent in a predetermined manner over an extended period.

Matrix-based systems are a common approach for controlled release. In this design, the active agent is uniformly dispersed throughout a polymer matrix. The release of the agent is then governed by processes such as diffusion through the polymer matrix, swelling of the matrix followed by diffusion, or erosion of the matrix material itself. The choice of polymer and the design of the matrix can be tailored to achieve a specific release profile.

For instance, hydrophilic polymer matrices can swell upon contact with aqueous fluids, forming a gel layer through which the dissolved drug diffuses. The rate of release can be controlled by the rate of polymer swelling and the diffusion coefficient of the drug within the gel. In contrast, hydrophobic matrices release the drug primarily through diffusion through pores and channels within the matrix, or as the matrix slowly erodes.

While specific research on this compound in controlled release systems is not extensively documented, studies on similar molecules, such as benzyl (B1604629) ammonium chloride, have demonstrated the feasibility of using carriers like nano-clays to achieve sustained release. These findings suggest that incorporating BDDMAC into suitable polymeric or inorganic matrices could provide a viable strategy for developing long-acting antimicrobial formulations.

Microencapsulation and Nanoencapsulation Strategies

Microencapsulation and nanoencapsulation are pivotal technologies for enhancing the efficacy and application of active compounds like this compound. These processes involve the coating of small particles or droplets of the active agent with a protective layer, leading to the formation of micro- or nanocapsules. This encapsulation not only safeguards the compound from environmental degradation but also allows for its controlled and targeted delivery.

Several techniques are employed for the encapsulation of quaternary ammonium compounds, which can be broadly categorized as chemical, physicochemical, and physical methods. Common approaches include emulsification, coacervation, inclusion complexation, and spray drying. The choice of method and encapsulating material is crucial and depends on the desired particle size, release characteristics, and the final application. For instance, in the context of food preservation, nanoencapsulation can improve the stability and solubility of antimicrobial agents, prevent their degradation during processing and storage, and enable a controlled release, thereby extending the shelf life of food products.

Research on similar quaternary ammonium compounds, such as benzalkonium chloride, has demonstrated the potential of microencapsulation to enhance antimicrobial activity. In one study, benzalkonium chloride was encapsulated using maltodextrins and pectin. The resulting microcapsules exhibited a lower minimum inhibitory concentration (MIC) against pathogenic bacteria compared to the free form of the compound, indicating that encapsulation can amplify its biocidal effects. This enhancement is attributed to the improved interaction of the encapsulated agent with the bacterial cell membrane.

The table below summarizes various encapsulation techniques that could be applied to this compound, based on strategies used for other bioactive compounds.

| Encapsulation Technique | Description | Potential Advantages for this compound |

| Spray Drying | A process where a liquid feed containing the active agent and a carrier material is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid particles. | Scalable, cost-effective, and produces stable powder formulations. |

| Emulsification | Involves the dispersion of one liquid into another immiscible liquid to create an emulsion. The active compound is dissolved in the dispersed phase, which is then stabilized by an encapsulating agent. | Allows for the creation of small, uniform particles and is suitable for both hydrophilic and lipophilic compounds. |

| Coacervation | A phase separation phenomenon in a polymer solution that leads to the formation of a polymer-rich phase (coacervate) that can coat the active compound. | High encapsulation efficiency and allows for the use of a wide range of natural and synthetic polymers. |

| Inclusion Complexation | The host-guest chemistry where the active molecule fits into the cavity of a host molecule, such as cyclodextrins. | Enhances solubility and stability of the guest molecule and provides a molecular-level encapsulation. |

Smart Materials with Responsive Release Mechanisms

Smart materials, also known as stimuli-responsive materials, are designed to undergo a significant change in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific enzymes. mdpi.com The incorporation of this compound into such materials opens up possibilities for on-demand release of the antimicrobial agent, providing a more targeted and efficient action.

The development of smart materials containing quaternary ammonium compounds is an emerging area of research, with significant potential in biomedical and dental applications. mdpi.com For example, pH-responsive materials can be designed to release their antimicrobial payload in acidic environments, which are often associated with bacterial infections and biofilm formation. mdpi.com Chitosan (B1678972), a natural polymer, is a well-known example of a pH-responsive material that has been explored for the controlled release of various therapeutic agents. mdpi.com

The general mechanism for responsive release from smart polymers often involves a change in the polymer's conformation or solubility in response to a specific trigger. This change can lead to the swelling or degradation of the polymer matrix, resulting in the release of the encapsulated active compound. While specific research on this compound in smart materials is limited, the principles derived from studies on other quaternary ammonium compounds are highly applicable.

The following table outlines potential responsive release mechanisms for this compound integrated into smart materials.

| Stimulus | Release Mechanism | Potential Application |

| pH | Polymer swelling or degradation in acidic or alkaline conditions, leading to the release of the entrapped compound. | Wound dressings that release the antimicrobial agent in the presence of infection-induced pH changes. |

| Temperature | Phase transition of a thermo-responsive polymer at a specific temperature, causing the release of the active agent. | Self-disinfecting surfaces that activate upon a rise in temperature. |

| Enzymes | Enzymatic degradation of the polymer matrix by specific enzymes present at the target site (e.g., in bacterial biofilms). | Targeted antimicrobial therapy against biofilm-associated infections. |

| Light | Photochemical reaction in a light-sensitive polymer, leading to bond cleavage and subsequent release of the compound. | On-demand disinfection of surfaces using a light source. |

Nanomaterial Composites and Hybrid Architectures

The integration of this compound into nanomaterial composites and hybrid architectures offers a pathway to develop materials with multifunctional properties. By combining the antimicrobial efficacy of the quaternary ammonium compound with the unique physical and chemical properties of nanomaterials, it is possible to create advanced materials with synergistic effects.

Integration with Nanoparticles and Nanofibers

The incorporation of this compound into nanoparticles and nanofibers is a promising strategy for creating antimicrobial materials with a high surface-area-to-volume ratio, which can enhance their interaction with microbial cells.

Nanoparticles: this compound can be loaded into or onto various types of nanoparticles, such as polymeric nanoparticles, lipid-based nanoparticles, and inorganic nanoparticles. For instance, chitosan nanoparticles have been investigated as carriers for various drugs and antimicrobial agents. mdpi.com The positive charge of chitosan can complement the cationic nature of this compound, potentially leading to enhanced stability and antimicrobial activity. mdpi.com The formulation of quaternary ammonium compounds into nanoparticles can improve their delivery to target sites and provide a sustained release profile. nih.gov

Nanofibers: Electrospinning is a versatile technique used to produce nanofibers from a wide range of polymers. Incorporating this compound into the polymer solution before electrospinning can result in antimicrobial nanofibers. Research on a similar compound, benzyl triethylammonium (B8662869) chloride, has shown that its incorporation into poly(vinyl alcohol) (PVA) nanofibers resulted in materials with significant antibacterial and antiviral properties. researchgate.net The resulting nanofibers exhibited an increased diameter with higher concentrations of the quaternary ammonium compound and demonstrated effective inhibition of bacterial growth over time. researchgate.net This approach can be used to create antimicrobial textiles, filtration membranes, and wound dressing materials.

The table below provides examples of nanoparticles and nanofibers that could be integrated with this compound.

| Nanomaterial | Integration Method | Potential Advantages |

| Chitosan Nanoparticles | Ionic gelation or polyelectrolyte complexation. | Biocompatible, biodegradable, and positively charged, which can enhance antimicrobial activity. |

| Silica Nanoparticles | Surface functionalization or encapsulation. | High stability, tunable particle size, and large surface area for loading the active compound. |

| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Emulsification-solvent evaporation. | Biodegradable and approved for biomedical applications, offering controlled release. |

| Poly(vinyl alcohol) (PVA) Nanofibers | Electrospinning. | High surface area, porosity, and flexibility, suitable for filtration and wound dressing applications. |

| Polyurethane (PU) Nanofibers | Electrospinning. | Excellent mechanical properties and biocompatibility, ideal for biomedical textiles. |

Synergistic Effects in Composite Materials

For example, in dental restorative materials, the inclusion of quaternary ammonium compounds can impart antimicrobial properties to the composite, helping to prevent secondary caries. mdpi.com The combination of the antimicrobial action of this compound with the mechanical strength and durability of the dental resin can result in a more effective and long-lasting restoration. The positive charge of the quaternary ammonium compound can interact with the negatively charged bacterial cell membrane, leading to cell lysis, while the resin matrix provides the necessary structural integrity. mdpi.com

Furthermore, the integration of this compound with bioactive glass in bone cements or tissue engineering scaffolds could offer both antimicrobial protection and regenerative capabilities. The quaternary ammonium compound would prevent bacterial colonization, a major cause of implant failure, while the bioactive glass would promote tissue growth and integration. mdpi.com

The table below illustrates potential synergistic effects in composite materials containing this compound.

| Composite Material | Components | Synergistic Effect |

| Antimicrobial Dental Composite | Dental Resin + this compound | Combines the mechanical strength of the resin with the antimicrobial activity of the QAC to prevent secondary caries. |

| Bioactive Bone Cement | Bone Cement Matrix + Bioactive Glass + this compound | Provides mechanical support, promotes bone regeneration (bioactive glass), and prevents infection (QAC). |

| Antimicrobial Polymer Coating | Polymer Matrix + Silver Nanoparticles + this compound | The QAC and silver nanoparticles can have a dual antimicrobial action, potentially effective against a broader range of microorganisms and reducing the likelihood of resistance. |

| Self-Healing Antimicrobial Material | Polymer Matrix with Microcapsules containing a healing agent and this compound | The material can repair mechanical damage (self-healing) while simultaneously releasing an antimicrobial agent to prevent infection at the damaged site. |

Analytical Chemistry Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, allowing for their individual identification and quantification. nih.govresearchgate.net Due to the ionic and non-volatile nature of quaternary ammonium (B1175870) compounds (QACs) like BDDMA-Cl, specialized chromatographic approaches are necessary.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of BDDMA-Cl and related benzalkonium chlorides (BKCs). researchgate.netthermofisher.com Method development often focuses on reversed-phase chromatography, though challenges can arise from the strong ionic interactions between the cationic analyte and residual silanols on conventional silica-based columns. thermofisher.com To overcome this, specialized columns, such as those with cyan group modifications or end-capping, are often employed to achieve sharp, symmetrical peaks. nih.govnih.gov

Method validation is performed according to established guidelines to ensure the method is suitable for its intended purpose. iosrjournals.orgekb.eg This process typically involves assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), and the limit of detection (LOD) and quantification (LOQ). cabidigitallibrary.orgaesan.gob.es

A typical HPLC method for a related compound, Benzalkonium Chloride, is detailed below:

| Parameter | Condition |

| Column | Acclaim Surfactant Plus (or similar C18, CN) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and an aqueous buffer (e.g., ammonium acetate, phosphate (B84403) buffer) nih.gov |

| Flow Rate | 0.5 - 1.0 mL/min iosrjournals.org |

| Detection | UV-Vis Diode Array Detector (DAD) at ~214-262 nm novonordiskpharmatech.com |

| Column Temperature | 30°C |

Validation studies for similar QACs have demonstrated excellent linearity with correlation coefficients (R²) values greater than 0.999 over concentration ranges of 1 mg/L to 100 mg/L. Accuracy is often confirmed through recovery studies, with results typically falling within the 98-102% range. iosrjournals.org Precision is evaluated by calculating the relative standard deviation (%RSD), which is generally required to be less than 2.0%. iosrjournals.org

Direct Gas Chromatography (GC) analysis of BDDMA-Cl is not feasible due to its salt nature and consequently low volatility. oup.comamerican.edu However, indirect GC methods involving thermal decomposition have been successfully developed. Pyrolysis GC, where the sample is heated to a high temperature in the GC injector port, causes the quaternary ammonium salt to undergo reactions like Hofmann elimination, yielding volatile tertiary amines and other products that can be separated and detected by the GC. american.edunih.gov This technique, often coupled with mass spectrometry (GC/MS), allows for the determination of both the quaternary cation and the corresponding halide anion in a single run. nih.gov